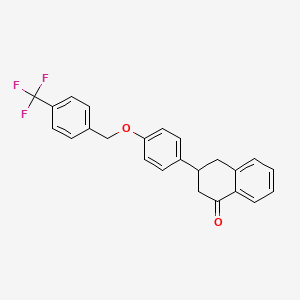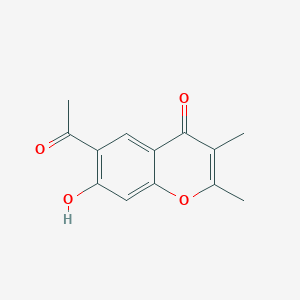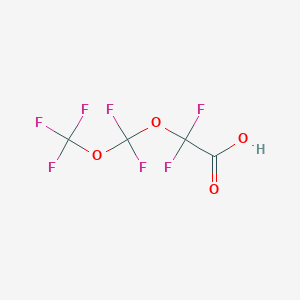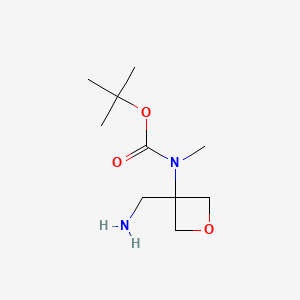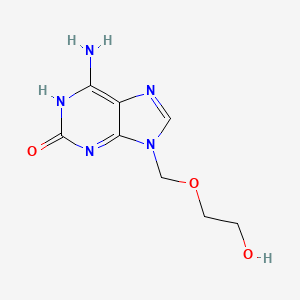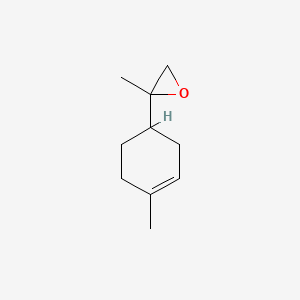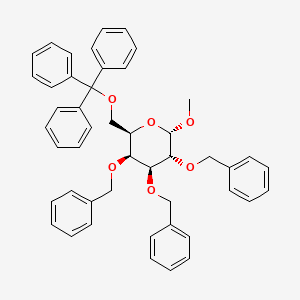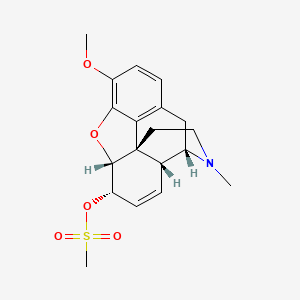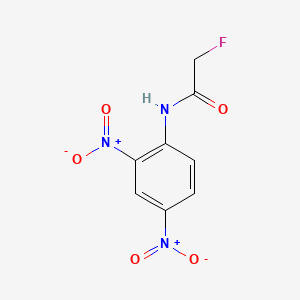
Acetanilide, 2',4'-dinitro-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2’,4’-dinitro-2-fluoro- is a chemical compound with the molecular formula C8H7FN2O5 It is a derivative of acetanilide, where the phenyl ring is substituted with nitro groups at the 2’ and 4’ positions and a fluorine atom at the 2 position
Preparation Methods
The synthesis of Acetanilide, 2’,4’-dinitro-2-fluoro- typically involves the nitration of acetanilide derivatives. The process can be summarized as follows:
Nitration Reaction: Acetanilide is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This introduces nitro groups at the desired positions on the phenyl ring.
Fluorination: The nitrated acetanilide is then treated with a fluorinating agent, such as hydrogen fluoride or a fluorine-containing compound, to introduce the fluorine atom at the 2 position.
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acetanilide, 2’,4’-dinitro-2-fluoro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acetanilide, 2’,4’-dinitro-2-fluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Acetanilide, 2’,4’-dinitro-2-fluoro- exerts its effects involves interactions with molecular targets and pathways. The nitro groups and fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways.
Comparison with Similar Compounds
Acetanilide, 2’,4’-dinitro-2-fluoro- can be compared with other similar compounds, such as:
2’,4’-Dinitroacetanilide: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
4’-Fluoro-2’-nitroacetanilide: Has a different substitution pattern, leading to variations in its properties and applications.
Acetanilide: The parent compound, which lacks the nitro and fluorine substitutions, resulting in different chemical and biological properties.
The uniqueness of Acetanilide, 2’,4’-dinitro-2-fluoro- lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
23554-59-8 |
|---|---|
Molecular Formula |
C8H6FN3O5 |
Molecular Weight |
243.15 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-2-fluoroacetamide |
InChI |
InChI=1S/C8H6FN3O5/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,10,13) |
InChI Key |
OUHRISILAJAWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






